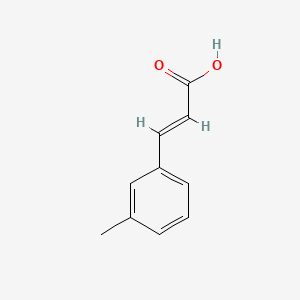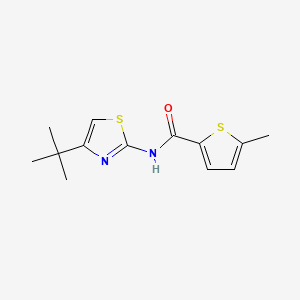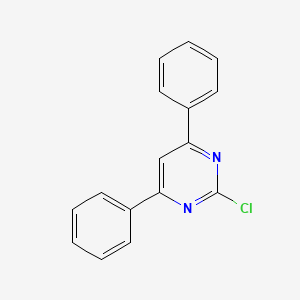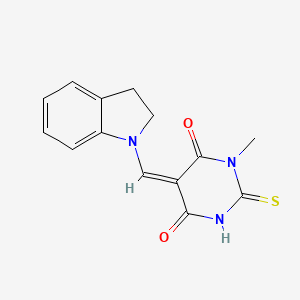![molecular formula C42H36O6 B1225367 Calix[6]aren CAS No. 96107-95-8](/img/structure/B1225367.png)
Calix[6]aren
Übersicht
Beschreibung
Calix6arene is a macrocyclic compound composed of six phenolic units linked by methylene bridges. This compound belongs to the family of calixarenes, which are known for their unique three-dimensional basket-like structures. Calix6arene has a hydrophobic cavity that can encapsulate various guest molecules, making it a valuable compound in host-guest chemistry .
Wissenschaftliche Forschungsanwendungen
Calix6arene has a wide range of scientific research applications. In chemistry, it is used as a molecular receptor for the selective binding and recognition of ions and small molecules . In biology and medicine, calix6arene derivatives have shown potential as drug delivery systems, anticancer agents, and enzyme inhibitors . Industrial applications include the use of calix6arene-based materials in gas sensing, catalysis, and environmental remediation .
Wirkmechanismus
Target of Action
Calix6arene, a fascinating class of macrocycles, has been found to have a wide range of biological applications . It has been reported to target receptor tyrosine kinases (RTK) in pancreatic cancer cells . RTKs play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
The mode of action of Calix6arene involves its interaction with its targets, leading to changes in their function. For instance, Calix6arene has been reported to diminish the lifespan of receptor tyrosine kinases in pancreatic cancer cells . This interaction leads to a decrease in the viability and proliferation of these cells .
Biochemical Pathways
Calix6arene affects various biochemical pathways. For instance, it has been shown to have an impact on the signaling pathways mediated by receptor tyrosine kinases . The disruption of these pathways can lead to a decrease in the aggressiveness of cancer cells .
Pharmacokinetics
The pharmacokinetics of Calix6It’s known that the compound’s unique physicochemical properties and biological activities make it a promising candidate for medicinal chemistry .
Result of Action
The result of Calix6arene’s action is a decrease in the viability and proliferation of pancreatic cancer cells . This is achieved through its interaction with receptor tyrosine kinases, leading to a decrease in their lifespan .
Action Environment
The action of Calix6arene can be influenced by various environmental factors. For instance, the compound has been shown to exhibit superior catalytic activity and high stability for CO2 fixation, owing to the presence of more metal catalytic sites and better photoelectric performance . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as light and the presence of certain metal ions .
Biochemische Analyse
Biochemical Properties
Calix[6]arene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s hydrophobic cavity allows it to encapsulate guest molecules, facilitating selective binding and recognition processes. For instance, calix[6]arene derivatives have been shown to interact with nucleotides, DNA, and RNA, acting as highly sensitive sensors for these biomolecules . Additionally, calix[6]arene can form complexes with metal ions, which can influence enzymatic activities and protein functions.
Cellular Effects
Calix[6]arene has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, calix[6]arene derivatives have been used to study the binding interactions with DNA/RNA, which can impact gene expression and cellular responses . The compound’s ability to form stable complexes with biomolecules allows it to alter cellular activities and potentially serve as a tool for therapeutic applications.
Molecular Mechanism
The molecular mechanism of calix[6]arene involves its ability to form non-covalent interactions with biomolecules. These interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions. Calix[6]arene can act as an enzyme inhibitor or activator by binding to the active sites of enzymes, thereby modulating their activity. Additionally, the compound can influence gene expression by binding to nucleic acids and affecting transcriptional processes . The versatility of calix[6]arene in forming various types of interactions makes it a valuable tool in biochemical research.
Metabolic Pathways
Calix[6]arene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux and metabolite levels by forming complexes with key biomolecules. For example, calix[6]arene derivatives have been shown to interact with enzymes involved in nucleotide metabolism, affecting the overall metabolic balance within cells . Understanding the metabolic pathways associated with calix[6]arene is crucial for its application in biochemical research and therapeutic development.
Subcellular Localization
Calix[6]arene exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, calix[6]arene derivatives have been observed to localize within the nucleus, where they can interact with nucleic acids and modulate gene expression . Understanding the subcellular localization of calix[6]arene is essential for elucidating its mechanism of action and optimizing its applications in biochemical research.
Vorbereitungsmethoden
Calix6arene is typically synthesized through the condensation of p-tert-butylphenol with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction conditions, including temperature and the amount of base, can be adjusted to control the number of phenolic units in the resulting macrocycle. Industrial production methods often involve similar condensation reactions but on a larger scale, with careful control of reaction parameters to ensure high yields and purity .
Analyse Chemischer Reaktionen
Calix6arene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the introduction of functional groups at the phenolic hydroxyl positions or the methylene bridges. Major products formed from these reactions include functionalized calix6arene derivatives with enhanced properties for specific applications .
Vergleich Mit ähnlichen Verbindungen
Calix6arene is unique among calixarenes due to its larger cavity size, which allows it to encapsulate larger guest molecules compared to calix4arene and calix8arene . Similar compounds include resorcinarenes and pyrogallolarenes, which are also macrocyclic compounds with similar host-guest chemistry properties . calix6arene’s specific structure and cavity size make it particularly suitable for applications requiring the encapsulation of larger molecules .
Eigenschaften
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O6/c43-37-25-7-1-8-26(37)20-28-10-3-12-30(39(28)45)22-32-14-5-16-34(41(32)47)24-36-18-6-17-35(42(36)48)23-33-15-4-13-31(40(33)46)21-29-11-2-9-27(19-25)38(29)44/h1-18,43-48H,19-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSWUKWFQCVKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC(=C6O)CC7=CC=CC1=C7O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369268 | |
| Record name | Calix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-95-8 | |
| Record name | Calix[6]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96107-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calix[6]arene (contains ca. 5% Benzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of calix[6]arene?
A1: Calix[6]arene consists of six phenol units linked by methylene bridges at the 2- and 6-positions, forming a cyclic structure resembling a chalice (calix in Latin). This arrangement creates a hydrophobic cavity capable of hosting guest molecules.
Q2: How does the conformation of calix[6]arene affect its properties?
A2: Calix[6]arene is conformationally flexible and can adopt various conformations, including cone, partial cone, 1,2-alternate, and 1,2,3-alternate. The preferred conformation influences the size and shape of the cavity, impacting its ability to bind specific guests. For example, the alkali metal salt of calix[6]arene exhibits a double partial cone conformation both in the solid state and as the parent acid []. Additionally, A,C-bridged calix[6]arenes adopt a cone conformation with shorter bridges (n=2, 3, 4 in N′,N′-bischloroacetodiamines) while longer bridges (n=6) favor an alternate conformation [, ].
Q3: How does calix[6]arene interact with guest molecules?
A4: Calix[6]arene interacts with guest molecules through various non-covalent forces, including hydrophobic effects, hydrogen bonding, cation-π interactions, and π-π stacking. The nature and strength of these interactions depend on both the calix[6]arene derivative and the guest molecule. [, , , , ]
Q4: What types of guests can calix[6]arenes bind?
A5: Calix[6]arenes can bind a wide range of guests, including metal ions, ammonium cations, anions, and neutral molecules. The selectivity and affinity for specific guests can be tuned by modifying the functional groups on the calix[6]arene scaffold. For example, p-sulfonic calix[6]arene exhibits a strong interaction with Cp2NbCl2 through Nb-O coordination with the sulfonate group, facilitating the inclusion of Cp2NbCl2 into the cavity. [] Additionally, bis-calix[6]arene receptors effectively bind ion triplets, specifically alkylammonium cations and various anions, with notable affinity for bis(n-alkylammonium) sulfates. []
Q5: Can calix[6]arenes be used for selective extraction of metal ions?
A6: Yes, functionalized calix[6]arenes demonstrate excellent selectivity for specific metal ions. For instance, calix[6]arene hydroxamic acid derivatives effectively extract heavy metal ions like Pb2+, Ni2+, Cu2+, and Mn2+ from simulated sewage []. Additionally, azo derivatives of calix[n]arenes exhibit high extraction efficiency for Ag+, Hg+, and Hg2+ due to strong complex formation with the azo groups [].
Q6: How can calix[6]arenes be used for sensing applications?
A7: Calix[6]arenes can be functionalized with fluorescent groups, like pyrene, to create fluorescent chemosensors. These sensors exhibit changes in their fluorescence properties upon binding to specific analytes, enabling their detection. For example, a fluorescent calix[6]tris-pyrenylurea displays remarkable selectivity for sulfate anions and can also detect phosphatidylcholine-type lipids [].
Q7: Can calix[6]arenes be used as catalysts?
A8: Yes, calix[6]arenes can act as catalysts in various reactions. For example, hexasulfonated calix[6]arene derivatives have shown significant catalytic activity in the acid-catalyzed hydration of 1-benzyl-1,4-dihydronicotinamide, exceeding the rate constants of noncyclic analogs [].
Q8: What are the potential applications of calix[6]arenes in drug delivery?
A9: Calix[6]arenes offer potential in drug delivery due to their ability to encapsulate drug molecules within their cavity and release them in a controlled manner. For example, 4-sulphonato-calix[6]arene, particularly in combination with hydroxypropyl-β-cyclodextrin (HP-β-CD), significantly enhances the aqueous solubility of niclosamide, a poorly water-soluble anthelmintic drug, making it a promising candidate for improving its bioavailability [].
Q9: How is computational chemistry used to study calix[6]arenes?
A10: Computational techniques, such as molecular mechanics, quantum chemical calculations, and molecular dynamics simulations, are essential tools to understand the conformational preferences, binding affinities, and dynamic behavior of calix[6]arenes and their complexes. For example, molecular mechanics optimization of triply bridged calix[6]arenes accurately predicted their NMR-derived structures [].
Q10: How does modifying the structure of calix[6]arene affect its activity?
A11: Modifications on both the upper and lower rims of calix[6]arene significantly impact its activity. For instance, introducing sulfonate groups enhances water solubility and enables the formation of stable complexes with metal ions like Cp2NbCl2 in the cavity [, ]. Furthermore, optically pure calix[6]arenes with chiral amino arms attached to the lower rim demonstrate selective binding towards neutral guests, showcasing the impact of chirality on molecular recognition [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)-2-(2-naphthalenyloxy)acetamide](/img/structure/B1225288.png)
![(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one](/img/structure/B1225289.png)
![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)




![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)




